(2S)-4-(Benzyloxy)butan-2-ol
Overview
Description
(2S)-4-(Benzyloxy)butan-2-ol: is a chiral secondary alcohol with the molecular formula C11H16O2. This compound features a benzyloxy group attached to the fourth carbon of a butan-2-ol backbone, with the hydroxyl group in the S-configuration. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or enzymatic reduction methods to ensure high enantiomeric purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products:
Oxidation: (2S)-4-(Benzyloxy)butan-2-one.
Reduction: Various alkanes and ethers.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: (2S)-4-(Benzyloxy)butan-2-ol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme mechanisms.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral purity for efficacy and safety.
Industry:
Mechanism of Action
Mechanism: The mechanism of action of (2S)-4-(Benzyloxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzyme-catalyzed reactions, the compound’s stereochemistry plays a crucial role in determining the reaction pathway and product formation .
Molecular Targets and Pathways:
Comparison with Similar Compounds
(2R)-4-(Benzyloxy)butan-2-ol: The enantiomer of (2S)-4-(Benzyloxy)butan-2-ol, differing only in the configuration of the hydroxyl group.
(2S)-butan-2-ol: A simpler secondary alcohol without the benzyloxy group, used in various organic synthesis applications.
(2S)-4-(Methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties and reactivity.
Uniqueness:
Properties
IUPAC Name |
(2S)-4-phenylmethoxybutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYBGKNKMMISH-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCOCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507147 | |
Record name | (2S)-4-(Benzyloxy)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77564-42-2 | |
Record name | (2S)-4-(Benzyloxy)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.